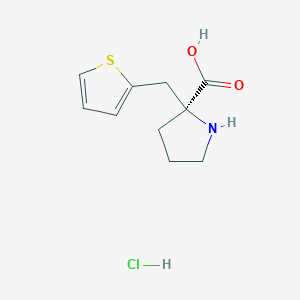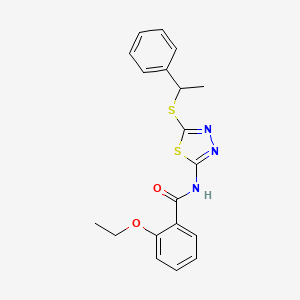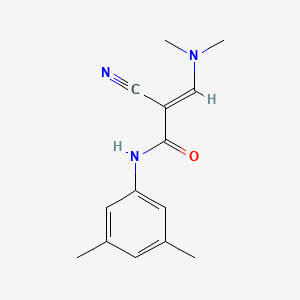![molecular formula C17H21N3O2 B2417929 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2320176-72-3](/img/structure/B2417929.png)
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estrogen Receptor Ligands
This compound has been investigated as a ligand for the estrogen receptor. Estrogen receptors play crucial roles in various physiological processes, including cell growth, differentiation, and gene expression. By modulating estrogen receptor activity, compounds like this one may have implications in hormone-related diseases, cancer, and reproductive health .
Cyclooxygenase (COX) Inhibitors
The same compound has also been evaluated as a cytotoxic inhibitor of cyclooxygenase (COX). COX enzymes are involved in the synthesis of prostaglandins, which play roles in inflammation, pain, and other physiological responses. Inhibiting COX can have therapeutic applications in pain management, inflammation-related disorders, and cancer treatment .
Antiviral Properties
Research suggests that this compound exhibits antiviral activity. Investigating its mechanism of action and potential targets could lead to the development of novel antiviral drugs. Viral infections remain a significant global health challenge, and new antiviral agents are continually sought after .
Neurological Disorders
Given its structural features, this compound may interact with neurotransmitter receptors or other neuronal targets. Exploring its effects on neuronal function could provide insights into neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or epilepsy .
Antifungal Activity
Compounds with imidazole moieties often display antifungal properties. Investigating whether this compound exhibits antifungal activity against specific fungal strains could be valuable for developing antifungal medications .
Cardiovascular Applications
Considering the potential impact on COX enzymes, further research might explore cardiovascular applications. COX inhibitors are used in managing cardiovascular diseases, such as preventing blood clot formation and reducing inflammation in atherosclerosis .
Anti-inflammatory Potential
The COX inhibition property suggests that this compound could have anti-inflammatory effects. Understanding its selectivity and safety profile could contribute to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects .
Metabolic Disorders
Given the involvement of COX enzymes in metabolic pathways, investigating whether this compound affects metabolism (e.g., lipid metabolism, glucose homeostasis) could be relevant for metabolic disorder research .
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-16(12(2)22-11)17(21)20-13-3-4-14(20)9-15(8-13)19-6-5-18-10-19/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLJDOVEOAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)

![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)
![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)

![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)


![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)
![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)

